molecular formula C10H18N4O B1391193 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 1217862-46-8

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B1391193
CAS No.: 1217862-46-8
M. Wt: 210.28 g/mol
InChI Key: DJJDUEUYMKEJIN-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of a pyrazole compound is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives: A study focused on the synthesis of various 3,5-dimethyl-1H-pyrazole derivatives, showcasing the chemical versatility of compounds structurally related to 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide. This research highlights the potential for creating a range of compounds with varying biological activities (Al-Smaisim, 2012).

Biological and Pharmacological Activities

  • Antioxidant Properties: A study demonstrated the synthesis of novel 3,5-dimethyl-1H-pyrazole derivatives, including those related to this compound, and their evaluation for antioxidant activities. This suggests potential health benefits of these compounds (Karrouchi et al., 2019).

Chemical Properties and Applications

  • Corrosion Inhibition: Research has explored the use of dimethyl-1H-pyrazole derivatives as corrosion inhibitors. This indicates the potential of this compound and related compounds in protecting metals from corrosion, particularly in acidic environments (Arrouji et al., 2020).

Anticancer and Antimicrobial Activities

  • Anticancer Activity: Some studies have focused on synthesizing new heterocyclic compounds based on pyrazole, demonstrating their potential in anticancer activity. This suggests that derivatives of this compound might have applications in cancer treatment (Metwally et al., 2016).
  • Antimicrobial and Anticancer Agents: Research on novel pyrazole derivatives, including those structurally related to this compound, has shown promising antimicrobial and anticancer properties. This further underscores the therapeutic potential of these compounds (Hafez et al., 2016).

Safety and Hazards

The safety and hazards of a pyrazole compound can also vary widely depending on its specific structure. For example, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions of research into pyrazole compounds are likely to continue to focus on their synthesis and applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-5-9-6(2)13-14(7(9)3)8(4)10(15)12-11/h8H,5,11H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDUEUYMKEJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
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2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

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